N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core linked to a 3-methoxyphenyl group and an acetamide side chain terminating in a benzimidazole moiety.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-14-6-4-5-13(11-14)15-9-10-19(27)25(24-15)12-18(26)23-20-21-16-7-2-3-8-17(16)22-20/h2-11H,12H2,1H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEZATKXPYRLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyridazinone intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyridazinone-acetamide scaffold is shared with several analogs, but key differences in substituents and appended groups influence their properties:
- Pyridazinone vs. Pyridinone: The pyridazinone core (two adjacent nitrogen atoms) in the target compound may enhance hydrogen bonding compared to the pyridinone core in AMC3 .
- Benzimidazole vs. Pyrazole : The benzimidazole group in the target compound could improve metabolic stability and binding affinity relative to pyrazole-containing analogs like 6c .
Substituent Effects
Characterization Data
- IR Spectroscopy: C=O stretches in pyridazinone-acetamide compounds (e.g., 1660–1681 cm⁻¹) are consistent across analogs .
- NMR : Benzimidazole protons in the target compound would likely resonate at δ 7.5–8.5 ppm, distinct from pyrazole (δ 6.0–7.0 ppm) or piperazine signals (δ 2.5–3.5 ppm) in analogs .
Activity Trends
- FPRs Modulation: AMC3’s 3-methoxyphenyl and cyano groups are critical for FPRs activity, suggesting the target compound’s benzimidazole may offer similar or enhanced effects .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy substituents (target compound, 8c) improve binding compared to halogens (8a, 8b) .
- Heterocyclic Termini : Benzimidazole’s planar structure may facilitate intercalation or π-stacking in enzyme active sites, unlike pyrazole or piperazine groups .
Data Tables
Biological Activity
N-(1H-benzimidazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 342.38 g/mol. Its structure includes a benzimidazole moiety, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: K562 Cells
A study investigated the effects of benzimidazole derivatives on K562 cells, which are used as a model for chronic myeloid leukemia (CML). The results indicated that these compounds exhibited significant cytotoxicity and induced apoptosis in both imatinib-sensitive (K562S) and resistant (K562R) cell lines. The mechanism involved the activation of caspase pathways and modulation of gene expression related to apoptosis, such as BAX, BIM, and BAD .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that benzimidazole derivatives possess broad-spectrum antibacterial and antifungal activities.
Study Findings
In a comparative study, various benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties against several pathogens. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting their potential use as therapeutic agents in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a common mechanism observed in studies involving benzimidazole derivatives.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
